(5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
Description
(5-Bromo-2-furyl)[4-(2-fluorophenyl)piperazino]methanone is a synthetic methanone derivative featuring a 5-bromo-substituted furan ring and a 4-(2-fluorophenyl)piperazine moiety. This compound is structurally characterized by its ketone group bridging the furyl and piperazinyl-phenyl components. The bromo and fluorophenyl substituents likely influence its electronic properties, solubility, and biological interactions compared to related derivatives.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O2/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-4-2-1-3-11(12)17/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRLECXTYGNFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromo-2-furyl. This intermediate is then reacted with 4-(2-fluorophenyl)piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of 2-furyl[4-(2-fluorophenyl)piperazino]methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methanone Derivatives with Piperazine Linkers
- 4-(4-Aminophenyl)piperazin-1-ylmethanone: Structural Differences: Replaces the 2-fluorophenyl and 5-bromo-furyl groups with a 4-aminophenyl and unsubstituted furan. Synthesis: Prepared via nucleophilic substitution of 4-fluoronitrobenzene with 1-(2-furoyl)piperazine, followed by nitro reduction .
- Another methanone docked with α-glucosidase (3l4y) at -3.7 . TPSA Comparison: Methanone derivatives generally exhibit low topological polar surface area (TPSA: ~17.07 Ų), enhancing membrane permeability compared to polar analogs like benzenesulfonic acid (TPSA: 62.75 Ų) .
Nitrofuran-Based Carcinogens
- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide: Structural Contrast: Contains a nitro-furyl-thiazole backbone instead of a methanone-piperazine system. Bioactivity: Potent urinary bladder carcinogen in rats, inducing carcinomas within 9–12 weeks . Relevance: Highlights the role of nitro groups in carcinogenicity, absent in the target compound, suggesting reduced toxicity for the bromo-fluorophenyl methanone.
- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine: Bioactivity: Induces hemangioendothelial sarcomas in rats, demonstrating nitrofuran-driven tissue specificity distinct from methanone derivatives .
Fluorophenyl and Bromo-Substituted Analogs
- 5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone: Structural Differences: Pyridazinone core vs. methanone-furan-piperazine. Physicochemical Properties: Higher TPSA (41.9 Ų) compared to methanones, implying reduced lipid solubility .
Key Research Findings and Data Tables
Table 1: Docking Scores of Methanone Derivatives
Table 2: Topological Polar Surface Area (TPSA)
| Compound | TPSA (Ų) | Reference |
|---|---|---|
| Methanone derivatives | 17.07 | |
| 5-Bromo-2-(4-fluorophenyl)-pyridazinone | 41.9 | |
| Benzenesulfonic acid | 62.75 |
Table 3: Carcinogenicity Timeline of Nitrofurans
| Compound | Tumor Onset (Weeks) | Target Organ | Reference |
|---|---|---|---|
| N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | 9–12 | Urinary bladder | |
| 5-Acetamido-3-(5-nitro-2-furyl)-oxadiazine | 28 | Liver, mesentery |
Biological Activity
The compound (5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a bromofuryl moiety and a piperazine ring substituted with a fluorophenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and neuroprotective agent. Below is a summary of the key findings regarding its biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential use in treating infections. |
| Anticancer | Shows cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Neuroprotective | Demonstrates protective effects in neuronal models, suggesting implications for neurodegenerative diseases. |
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. IC50 values were reported between 20 to 40 µM.
- Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
Neuroprotective properties have been observed in models of oxidative stress:
- Oxidative Stress Models : The compound was shown to reduce reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress.
- Cytoprotective Mechanisms : It appears to enhance the expression of antioxidant enzymes, providing a protective effect against neurodegeneration.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated clear inhibition zones, confirming its potential as an antibacterial agent.
-
Case Study 2: Cancer Cell Line Evaluation
- In a comparative study with known chemotherapeutics, this compound showed comparable cytotoxicity to doxorubicin but with reduced side effects in normal cell lines.
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Case Study 3: Neuroprotection
- An animal model of Alzheimer's disease demonstrated that treatment with this compound improved cognitive function and reduced amyloid plaque formation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
